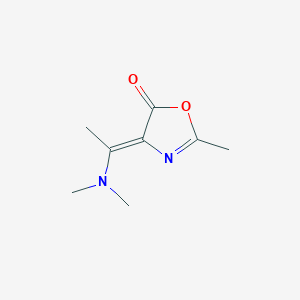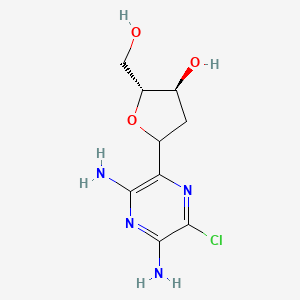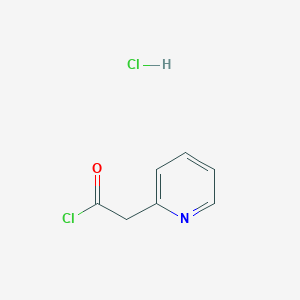
2-(Pyridin-2-yl)acetyl chloride hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyridin-2-yl)acetyl chloride hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring attached to an acetyl chloride group, which is further stabilized by a hydrochloride salt
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)acetyl chloride hydrochloride typically involves the chlorination of 2-(Pyridin-2-yl)acetic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the 2-(Pyridin-2-yl)acetic acid with thionyl chloride, resulting in the formation of 2-(Pyridin-2-yl)acetyl chloride. The hydrochloride salt is then obtained by treating the product with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial production.
化学反应分析
Types of Reactions
2-(Pyridin-2-yl)acetyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The acetyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-(Pyridin-2-yl)acetic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines, to form hydrazones and oximes.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of 2-(Pyridin-2-yl)acetic acid.
Hydrochloric Acid (HCl): Used to form the hydrochloride salt.
Nucleophiles: Such as amines and alcohols, used in substitution reactions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Hydrazones and Oximes: Formed by condensation reactions with hydrazines and hydroxylamines.
科学研究应用
2-(Pyridin-2-yl)acetyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the modification of biomolecules and the synthesis of biologically active molecules.
Medicine: It is employed in the development of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2-(Pyridin-2-yl)acetyl chloride hydrochloride is primarily based on its reactivity as an acylating agent. The acetyl chloride group can react with nucleophiles, leading to the formation of various derivatives. In biological systems, the compound can modify proteins and other biomolecules by acylation, potentially altering their function and activity.
相似化合物的比较
Similar Compounds
2-(Pyridin-2-yl)acetic acid: The precursor to 2-(Pyridin-2-yl)acetyl chloride hydrochloride.
2-(Pyridin-2-yl)acetyl bromide: A similar compound with a bromide instead of a chloride.
2-(Pyridin-2-yl)acetyl fluoride: A similar compound with a fluoride instead of a chloride.
Uniqueness
This compound is unique due to its high reactivity and versatility in forming various derivatives. Its ability to act as an acylating agent makes it valuable in organic synthesis and medicinal chemistry. The presence of the pyridine ring also imparts additional chemical properties, making it a useful building block in the synthesis of complex molecules.
属性
分子式 |
C7H7Cl2NO |
|---|---|
分子量 |
192.04 g/mol |
IUPAC 名称 |
2-pyridin-2-ylacetyl chloride;hydrochloride |
InChI |
InChI=1S/C7H6ClNO.ClH/c8-7(10)5-6-3-1-2-4-9-6;/h1-4H,5H2;1H |
InChI 键 |
GEOBPEPLXSKZCH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)CC(=O)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12898342.png)
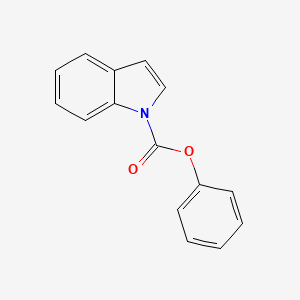

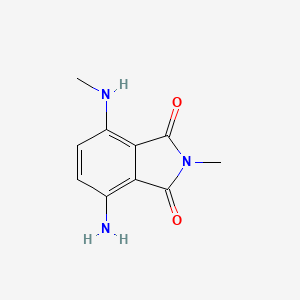
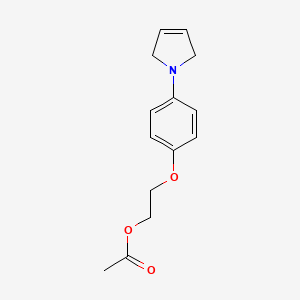
![5-Oxazolol, 4-[(3-bromo-4-hydroxyphenyl)methyl]-2-(trifluoromethyl)-](/img/structure/B12898372.png)
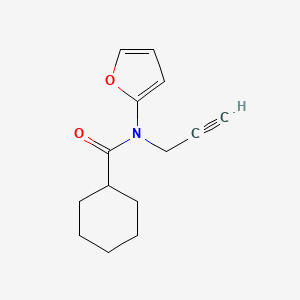
![4-Bromo-2-trifluoromethylbenzo[h]quinoline](/img/structure/B12898379.png)
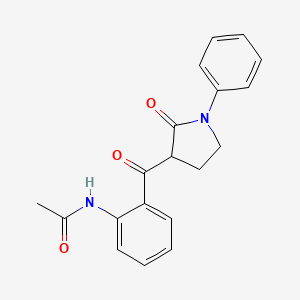
![1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12898382.png)
![[(2R,3R,5S)-2-(6-benzamidopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl] benzoate](/img/structure/B12898405.png)
